5-(4-Formylphenyl)nicotinonitrile
Description
5-(4-Formylphenyl)nicotinonitrile (CAS: 1255574-49-2) is a pyridine derivative featuring a nitrile group at the 3-position of the pyridine ring and a 4-formylphenyl substituent at the 5-position (). This compound is synthesized via condensation or cross-coupling reactions, yielding a purity of 96% (Combi-Blocks Catalog #OT-1393) . The nitrile and formyl functional groups confer unique reactivity, making it a versatile intermediate for synthesizing Schiff bases, coordination complexes, or optoelectronic materials.
Properties
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRZLMIBTWWUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682158 | |
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-49-2 | |
| Record name | 3-Pyridinecarbonitrile, 5-(4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenyl)nicotinonitrile typically involves the reaction of 4-formylbenzonitrile with nicotinonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)nicotinonitrile.
Reduction: 5-(4-Formylphenyl)nicotinamidine.
Substitution: 5-(4-Nitrophenyl)nicotinonitrile or 5-(4-Halophenyl)nicotinonitrile.
Scientific Research Applications
5-(4-Formylphenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(4-Formylphenyl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Functional Group Variations
5-(4-Formylphenyl)nicotinic acid (YA-6247)
- Structure : Replaces the nitrile group with a carboxylic acid (-COOH) at the 3-position of pyridine.
- Properties: The carboxylic acid group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to 5-(4-Formylphenyl)nicotinonitrile. However, the absence of a nitrile reduces its utility in nucleophilic addition reactions .
3-(4-Formylphenyl)picolinonitrile (YB-4447)
- Structure: Positions the nitrile group at the 2-position (picolinonitrile) instead of the 3-position (nicotinonitrile).
- For example, picolinonitrile derivatives often exhibit stronger metal-binding affinity due to steric and electronic effects .
Substituent Variations
6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile
- Structure : Substitutes the 4-formylphenyl group with a 4-methoxyphenyl-furan moiety.
- Properties: The methoxy and furan groups enhance electron-donating capacity, improving corrosion inhibition efficiency for carbon steel in acidic environments. In contrast, the formyl group in this compound may favor oxidation or condensation reactions .
Trifluoromethyl Nicotinonitrile Derivatives (47-a, 47-b, 47-c)
- Structure : Features bulky trifluoromethyl-alkyl chains instead of the 4-formylphenyl group.
- Properties: The trifluoromethyl groups increase hydrophobicity and thermal stability, as seen in their synthesis via radical trifluoromethylation. These compounds are less polar than this compound, favoring applications in hydrophobic coatings or fluorinated materials .
Physicochemical and Application Comparisons
Table 1: Key Properties of Selected Nicotinonitrile Derivatives
Reactivity and Stability
- Nitrile Group: The nitrile in this compound enables nucleophilic additions (e.g., with amines or thiols), unlike its carboxylic acid analog (YA-6247).
- Formyl Group : The 4-formylphenyl substituent facilitates Schiff base formation, a property absent in methoxyphenyl or trifluoromethyl analogs.
Biological Activity
5-(4-Formylphenyl)nicotinonitrile is an organic compound with the molecular formula C13H8N2O, known for its potential biological activities. This compound is a derivative of nicotinonitrile, characterized by a formyl group at the para position of the phenyl ring. This unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-formylbenzonitrile with nicotinonitrile. A common method for this synthesis is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to achieve high yields and purity. The compound can undergo several chemical transformations, including oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes that are crucial for metabolic pathways, leading to therapeutic effects.
- Receptor Modulation: It can act on various receptors, potentially influencing signaling pathways associated with diseases such as cancer and infections.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of key signaling pathways. The following table summarizes key findings from recent studies:
Case Studies
- Case Study on Anticancer Activity: A study conducted on HeLa cells demonstrated that treatment with this compound at a concentration of 25 µM resulted in significant cell death compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways.
- Antimicrobial Efficacy: In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µM, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-(4-Carboxyphenyl)nicotinonitrile | Contains a carboxylic acid group | Moderate anticancer activity |
| 5-(4-Nitrophenyl)nicotinonitrile | Contains a nitro group | Stronger antimicrobial properties |
This comparison highlights the unique properties of this compound, particularly its dual functionality due to both formyl and nitrile groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
